PACAP (1-27), 人、绵羊、大鼠

描述

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is a neuropeptide that is a fragment of the larger pituitary adenylate cyclase activating polypeptide-38. This compound is found in humans, sheep, and rats. It is known for its potent activity as a receptor antagonist, particularly for receptors such as rat pituitary adenylate cyclase activating polypeptide receptor 1, rat vasoactive intestinal peptide receptor 1, and human vasoactive intestinal peptide receptor 2 .

科学研究应用

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in conditions such as asthma, where it can reduce pulmonary resistance

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

作用机制

Target of Action

PACAP (1-27), human, ovine, rat, is the N-terminal fragment of PACAP-38 . It is a potent antagonist of PACAP receptors, with IC50 values of 3 nM, 2 nM, and 5 nM for rat PAC1, rat VPAC1, and human VPAC2, respectively . These receptors are primarily expressed in nervous tissues .

Mode of Action

PACAP (1-27) interacts with its targets, the PACAP receptors, to exert its effects. It has a distinct and much higher susceptibility to VIP-amino acid substitutions . It has potency and binding affinity to stimulate IP3 and cAMP formation in AR4-2J cells .

Biochemical Pathways

PACAP (1-27) is involved in the adenylate cyclase pathway, where it can stimulate adenylate cyclase much more potently than VIP . It also affects the MAPK signaling pathway and modulates the activation of NFκB .

Result of Action

PACAP (1-27) exerts a variety of biological actions, including activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator . It is involved in diverse biological functions such as the control of anterior pituitary hormone secretion, vasodilation, adrenaline secretion, insulin secretion, and immunosuppression .

生化分析

Biochemical Properties

PACAP (1-27), human, ovine, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a potent PACAP receptor agonist, with IC50s of 3 nM, 2 nM, and 5 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 respectively .

Cellular Effects

PACAP (1-27), human, ovine, rat, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator, in immune cells through its effect on MAPK signaling and modulation of activation of NFκB .

Molecular Mechanism

The molecular mechanism of PACAP (1-27), human, ovine, rat, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, for instance, it dramatically prevents injury of cultured renal proximal tubule cells caused by myeloma light chains through suppression of proinflammatory cytokines production, by inhibiting p38 MAPK and translocation of NFκB via both PAC1 and VPAC1 receptors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of PACAP (1-27), human, ovine, rat, change. It has been observed that it has potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production .

准备方法

Synthetic Routes and Reaction Conditions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving large-scale high-performance liquid chromatography systems .

化学反应分析

Types of Reactions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues within the peptide.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds within the peptide.

Substitution: Amino acid substitutions can be introduced during the synthesis process by incorporating different amino acids at specific positions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

相似化合物的比较

Similar Compounds

Pituitary adenylate cyclase activating polypeptide-38: A longer form of the peptide with similar receptor binding properties.

Vasoactive intestinal peptide: Shares structural similarities and receptor interactions with pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat

Uniqueness

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is unique due to its specific receptor binding profile and potent activity as a receptor antagonist. Its shorter length compared to pituitary adenylate cyclase activating polypeptide-38 allows for more targeted studies and applications .

属性

IUPAC Name |

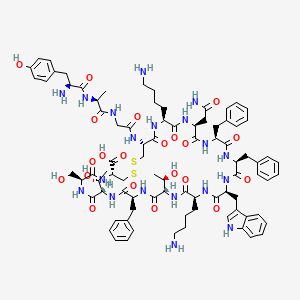

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGBUJXSKLDAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H224N40O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657520 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3147.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127317-03-7 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。